![molecular formula C15H18N2O3S B5584699 3-cyclopentyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5584699.png)
3-cyclopentyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
The chemical compound “3-cyclopentyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” falls under the category of quinazolinone derivatives. Quinazolinones are heterocyclic compounds containing a fused pyrimidine and benzene ring system. They are known for a wide range of biological activities and are the focus of various chemical and pharmaceutical studies.
Synthesis Analysis
The synthesis of quinazolinone derivatives can involve multi-step reactions, starting from isatoic anhydride or other related precursors. Typically, the synthesis involves the formation of 2-aminobenzamides, followed by coupling-cyclization reactions, reduction of functional groups, and cyclization with carbon disulfide under user-friendly conditions without requiring expensive catalysts or reagents (Shafii et al., 2014).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a quinazoline core, which may undergo various substitutions leading to diverse compounds. Detailed structural analyses are often performed using techniques like NMR, IR spectroscopy, and X-ray crystallography to confirm the identities of synthesized compounds and to understand their conformational and electronic structures.
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, including cycloadditions, substitutions, and redox reactions. Their chemical behavior can be influenced by substitutions at different positions on the quinazoline ring. Specific reactions may include the addition of dimethyl acetylenedicarboxylate to form different cycloadducts and transformations involving chloroformates and amines (Giannola et al., 1986).
properties
IUPAC Name |
3-cyclopentyl-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-12-7-10-11(8-13(12)20-2)16-15(21)17(14(10)18)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOZCCUSTXSIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)C3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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